Antibacterial agent 205

Antibacterial potency MIC comparison Oxacin derivatives

Researchers combating drug-resistant Gram-positive and Gram-negative pathogens require potent, multi-target antibacterials beyond single-agent fluoroquinolones. Antibacterial agent 205 (Compound 10d) is a synthetic indolylacryloyl-derived oxacin (IDO) with validated broad-spectrum activity. - MIC range: 0.25-0.5 μg/mL against Enterococcus, Staphylococcus, Escherichia, Acinetobacter, Pseudomonas - Multi-target mechanism: membrane disruption + ROS induction + DNA replication inhibition - 1- to 8-fold more potent than norfloxacin; distinct from Antibacterial agent 206 - Validated biofilm eradication (exopolysaccharide reduction) Available for R&D as a reference standard, tool compound, or SAR comparator. Reliable supply for medicinal chemistry and antimicrobial susceptibility testing.

Molecular Formula C32H30FN5O6
Molecular Weight 599.6 g/mol
Cat. No. B12381154
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAntibacterial agent 205
Molecular FormulaC32H30FN5O6
Molecular Weight599.6 g/mol
Structural Identifiers
SMILESCCN1C=C(C(=O)C2=CC(=C(C=C21)N3CCN(CC3)C(=O)C(=CC4=CN(C5=CC=CC=C54)CC(=O)OCC)C#N)F)C(=O)O
InChIInChI=1S/C32H30FN5O6/c1-3-35-18-24(32(42)43)30(40)23-14-25(33)28(15-27(23)35)36-9-11-37(12-10-36)31(41)20(16-34)13-21-17-38(19-29(39)44-4-2)26-8-6-5-7-22(21)26/h5-8,13-15,17-18H,3-4,9-12,19H2,1-2H3,(H,42,43)/b20-13+
InChIKeyXQXSLRATVJEBJW-DEDYPNTBSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Antibacterial Agent 205: A Broad-Spectrum Indolylacryloyl-Derived Oxacin Candidate for Antimicrobial R&D


Antibacterial agent 205 (Compound 10d) is a synthetic indolylacryloyl-derived oxacin (IDO) that exhibits potent, broad-spectrum antibacterial activity. It targets a wide range of clinically relevant pathogens, including Enterococcus, Staphylococcus, Escherichia, Acinetobacter, and Pseudomonas strains, with minimum inhibitory concentrations (MICs) ranging from 0.25 to 0.5 μg/mL [1]. The compound employs a multi-targeted mechanism, disrupting bacterial membrane integrity, inducing oxidative stress via reactive oxygen species (ROS) accumulation, and directly inhibiting DNA replication [1]. Its structural derivation from a novel eight-step synthetic pathway distinguishes it from classical oxacins and positions it as a candidate for overcoming drug resistance [1].

1

Antimicrobial screening compound with reported multi-target mechanism (membrane disruption, ROS induction, DNA replication inhibition)

2

Indolylacryloyl-derived oxacin scaffold distinct from classical fluoroquinolones; relevant for drug resistance research

3

Reported activity against Gram-positive and Gram-negative strains including Enterococcus, Staphylococcus, Escherichia, Acinetobacter, and Pseudomonas

Antibacterial Agent 205: Why Generic Substitution with Norfloxacin or Related IDO Analogs Fails to Deliver Equivalent Performance


Antibacterial agent 205 is not a generic, single-target antibiotic; its performance profile is tightly coupled to the precise ethoxycarbonyl substitution on the indolylacryloyl-derived oxacin scaffold. Substituting a generic fluoroquinolone like norfloxacin—which is 1- to 8-fold less potent against the same strain panel—introduces a significant efficacy gap [1]. Similarly, substituting the close structural analog Antibacterial agent 206 (Compound 10e), which differs by a hydroxyethyl moiety, results in a 2-fold widening of the MIC range and a measurable decrease in potency [1][2]. The unique multi-targeting mechanism of action—disrupting membranes, generating ROS, and blocking DNA replication—is not guaranteed with other IDO analogs, making direct interchange without performance validation scientifically unsound [1].

Generic fluoroquinolones (e.g., norfloxacin) may exhibit a different potency profile against the tested strain panel; reported activity ranking may not transfer directly.

Close structural analog Antibacterial agent 206 (hydroxyethyl substitution) differs in indolylacryloyl substituent; the MIC range and multi-target engagement may shift.

Multi-target mechanism (membrane disruption, ROS generation, DNA replication block) is not guaranteed with other IDO analogs; requires compound-specific validation.

Antibacterial Agent 205: Quantitative Evidence of Superior Potency, Narrower MIC Range, and Enhanced Safety Profile


Antibacterial Agent 205 vs. Norfloxacin: 1- to 8-Fold Superior Potency Against Clinical Bacterial Strains

In direct head-to-head antimicrobial susceptibility testing, Antibacterial agent 205 (Compound 10d) exhibited 1- to 8-fold greater potency than the reference drug norfloxacin against a panel of Gram-positive and Gram-negative bacteria [1]. This superior activity is reflected in the MIC values, where 205 achieves 0.25–0.5 μg/mL, while norfloxacin typically requires higher concentrations for comparable bacterial strains [1].

vs. Norfloxacin
Head-to-head
MIC 0.25–0.5 μg/mL; 1- to 8-fold more active than norfloxacin against tested strains
Supports antimicrobial screening context; reported higher potency ranking in tested panel.
Broth microdilution across 5 bacterial species.
Antibacterial potency MIC comparison Oxacin derivatives

Antibacterial Agent 205 vs. Antibacterial Agent 206: 2-Fold Narrower MIC Range and Improved Upper Potency Limit

When compared to its closest structural analog, Antibacterial agent 206 (Compound 10e, which differs by a hydroxyethyl substitution), Antibacterial agent 205 demonstrates a superior MIC profile with a 2-fold narrower effective range. Specifically, 205 exhibits an MIC of 0.25–0.5 μg/mL, whereas 206 exhibits an MIC of 0.25–1 μg/mL [1][2]. This indicates that 205 maintains high potency with less variability across the tested bacterial strains.

vs. Analog 206
Cross-study comparable
MIC 0.25–0.5 μg/mL (205) vs. 0.25–1 μg/mL (206); 2-fold narrower range for 205
Reported narrower MIC range than structural analog; may support more consistent strain-panel response.
Same panel conditions; ethoxycarbonyl substitution distinguishes potency range.
IDO analog comparison MIC range Structure-activity relationship

Antibacterial Agent 205 Safety Profile: Low Hemolytic Activity and Cytotoxicity in Mammalian Cell Models

Safety assessments reveal that Antibacterial agent 205 possesses a favorable in vitro safety profile. The compound demonstrates low hemolytic activity against human red blood cells across a broad concentration range of 0–256 μg/mL and exhibits low cytotoxicity toward human liver cells (LO2) and human umbilical vein endothelial cells (HUVECs) [1]. In contrast, the comparator norfloxacin has been shown to induce >5% hemolysis in photohemolysis tests and exhibits cytotoxic effects against normal cell lines at achievable urinary concentrations [2][3].

Mammalian cell compatibility
Reported
Low hemolysis (0–256 μg/mL); low cytotoxicity in LO2 and HUVEC cells
Reported lower in vitro cytotoxicity endpoint context compared to norfloxacin; supports mammalian cell compatibility screening.
Hemolysis and cell viability assays; norfloxacin induced >5% hemolysis in photohemolysis tests and cytotoxic effects on normal cells.
Hemolysis Cytotoxicity Safety profiling Mammalian cell compatibility

Antibacterial Agent 205: Targeted Application Scenarios for Antibiotic Discovery, Resistance Research, and Biofilm Studies


Potency Benchmarking in Broad-Spectrum Antibiotic Discovery

In antimicrobial susceptibility testing (AST), Antibacterial agent 205 serves as a high-potency reference compound for evaluating novel broad-spectrum candidates. Its 1- to 8-fold activity advantage over norfloxacin [1] provides a stringent benchmark for assessing the efficacy of new chemical entities against clinically relevant Gram-positive and Gram-negative strains.

Mechanistic Studies on Multi-Targeting Antibacterial Agents

Researchers investigating novel antimicrobial mechanisms can utilize Antibacterial agent 205 as a tool compound to dissect multi-targeting pathways. Its validated ability to disrupt membrane integrity, induce ROS accumulation, and inhibit DNA replication [1] makes it an ideal probe for studying bacterial stress responses and the interplay between different bactericidal mechanisms.

Biofilm Eradication and Anti-Virulence Research

Given its documented capacity to reduce exopolysaccharide content and eradicate pre-formed biofilms [1], Antibacterial agent 205 is a valuable asset in biofilm research. It can be employed to investigate biofilm-associated drug tolerance, to screen for synergistic combinations with conventional antibiotics, and to develop strategies for overcoming persistent infections caused by biofilm-forming pathogens.

Lead Optimization and Structure-Activity Relationship (SAR) Campaigns

In medicinal chemistry programs focused on optimizing oxacin-derived antibacterials, Antibacterial agent 205 is a critical comparator. Its ethoxycarbonyl substitution defines a potency and safety benchmark (MIC 0.25–0.5 μg/mL, low hemolysis/cytotoxicity [1]) against which novel analogs, including those with hydroxyethyl (e.g., Antibacterial agent 206) or other substituents, must be measured to quantify SAR-driven improvements.

Application
Selection Property
Validation Focus
Antimicrobial susceptibility testing (AST) for novel candidate benchmarking
Multi-target activity profile
Strain-panel MIC endpoint context
Mechanistic studies on multi-targeting antibacterial agents
Reported membrane disruption, ROS induction, DNA replication inhibition
Multi-pathway target engagement verification
Biofilm eradication and anti-virulence research
Reported biofilm reduction and exopolysaccharide disruption
Biofilm susceptibility assay context
Lead optimization and SAR campaigns for oxacin analogs
Ethoxycarbonyl substitution on indolylacryloyl scaffold
Analog MIC range and selectivity context

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

28 linked technical documents
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